N,N,N',N'-Tetramethylbenzidine

Description

The exact mass of the compound N,N,N',N'-Tetramethylbenzidine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 433. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N,N,N',N'-Tetramethylbenzidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N,N',N'-Tetramethylbenzidine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-[4-(dimethylamino)phenyl]-N,N-dimethylaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2/c1-17(2)15-9-5-13(6-10-15)14-7-11-16(12-8-14)18(3)4/h5-12H,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRNWIFYIFSBPAU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=CC=C(C=C2)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0036845 |

Source

|

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Sigma-Aldrich MSDS] |

Source

|

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000163 [mmHg] |

Source

|

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/15751 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

366-29-0 |

Source

|

| Record name | N,N,N′,N′-Tetramethylbenzidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=366-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366290 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 366-29-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=433 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-4,4'-diamine, N4,N4,N4',N4'-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N,N',N'-Tetramethylbenzidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0036845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N,N',N'-tetramethylbenzidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.070 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of N,N,N',N'-Tetramethylbenzidine (TMB) in Immunoassays: A Senior Application Scientist's In-Depth Guide

Abstract

N,N,N',N'-Tetramethylbenzidine (TMB) is a highly sensitive and safe chromogenic substrate pivotal for signal detection in various immunoassays, most notably the Enzyme-Linked Immunosorbent Assay (ELISA). Its utility is inextricably linked with the enzyme horseradish peroxidase (HRP), which is commonly conjugated to detection antibodies. This guide provides a comprehensive technical overview of TMB's fundamental role, detailing its mechanism of action, the kinetics of its colorimetric reaction, practical applications in a standard ELISA workflow, and critical considerations regarding its formulation and handling. We will explore the causality behind experimental choices, from the enzymatic redox cycle to the signal amplification achieved by the acid-stop step, providing researchers and drug development professionals with the foundational knowledge required for robust and reproducible immunoassay development.

Introduction: The Need for a Superior Chromogenic Substrate

In the landscape of bioanalytical techniques, immunoassays stand out for their specificity and sensitivity in detecting and quantifying analytes ranging from proteins and hormones to antibodies and viruses. The ELISA is a cornerstone of this category, relying on an enzyme--linked secondary antibody to generate a measurable signal proportional to the amount of analyte captured.[1] While several enzymes can be used, horseradish peroxidase (HRP) is a preferred choice due to its stability, small size, and high catalytic activity.[2]

The entire detection system hinges on the final step: the enzymatic conversion of a substrate into a colored product. For decades, the HRP-enzyme and 3,3',5,5'-tetramethylbenzidine (TMB)-substrate combination has been the preferential option for colorimetric signal generation.[2] TMB emerged as a superior alternative to previously used compounds like o-phenylenediamine (OPD) and benzidine derivatives, which, despite their efficacy, posed significant mutagenic and carcinogenic risks.[3] TMB provides a safer profile without compromising, and often exceeding, the required sensitivity for modern assays.[4][5]

The Core Mechanism: HRP-Catalyzed TMB Oxidation

The colorimetric signal generated in an HRP-TMB system is the result of a finely tuned, multi-step oxidation-reduction (redox) reaction. The process is initiated by the substrate for the HRP enzyme, hydrogen peroxide (H₂O₂).

-

HRP Activation: In the first step, HRP's native iron (III) heme center is oxidized by a molecule of H₂O₂. This reaction yields a water molecule and a highly reactive enzyme intermediate known as Compound I.[2][3]

-

First TMB Oxidation: Compound I, a potent oxidizing agent, pulls a single electron from a molecule of TMB. This regenerates the enzyme to a second intermediate state, Compound II, and produces a TMB cation radical (TMB•+).[5]

-

Second TMB Oxidation & HRP Regeneration: Compound II subsequently oxidizes a second molecule of TMB, creating another TMB cation radical. This crucial step reduces the enzyme back to its native Fe(III) resting state, allowing it to begin another catalytic cycle.[2]

This catalytic cycling is the engine of signal amplification; a single HRP molecule can process thousands of TMB molecules, leading to a robust and easily detectable signal.

Signal Generation and Amplification: From Blue to Yellow

The TMB cation radicals generated during the enzymatic reaction are unstable. They rapidly form a blue-green colored charge-transfer complex (CTC) between one molecule of the oxidized TMB diimine and one molecule of the reduced, colorless TMB diamine.[2][6] This blue product is the first observable signal and can be measured kinetically, with a primary absorbance maximum around 652 nm.[4][7][8]

For endpoint ELISAs, the reaction is terminated by adding a strong acid, typically sulfuric acid (H₂SO₄).[1][9] This acidification serves two critical functions:

-

Stops the Reaction: The low pH irreversibly denatures the HRP enzyme, halting any further color development and effectively freezing the signal at a specific time point.[2]

-

Converts the Chromogen: The acid resolves the blue charge-transfer complex into its constituent parts and completes the oxidation, resulting in the formation of a stable, yellow-colored diimine product.[2][8][10]

This yellow diimine has a different spectral profile, with a new absorbance maximum at 450 nm.[4][11] Crucially, the molar absorptivity of the yellow product is significantly higher than that of the blue complex. This spectral shift and intensification of color serve as a powerful method of signal amplification, increasing the sensitivity of the assay by 2- to 4-fold.[12]

| Property | TMB (Native) | One-Electron Oxidation Product (Blue) | Two-Electron Oxidation Product (Yellow) |

| Chemical Name | 3,3',5,5'-Tetramethylbenzidine | Charge-Transfer Complex (CTC) | Diimine |

| Appearance | Colorless Solution | Blue-Green Solution | Yellow Solution |

| Absorbance Max (λmax) | 285 nm[2] | 370 nm and 652 nm[4][7][8] | 450 nm[4][7][8] |

| Molar Absorptivity (ε) | N/A | 39,000 M⁻¹cm⁻¹ at 652 nm[11] | 59,000 M⁻¹cm⁻¹ at 450 nm[11] |

| Typical Condition | Pre-reaction | HRP + H₂O₂, neutral/mildly acidic pH | Post-reaction, after acid stop |

TMB in Practice: A Validated ELISA Protocol

Understanding the mechanism allows for the rational application of TMB in an immunoassay workflow. The following is a generalized, self-validating protocol for a sandwich ELISA.

Step-by-Step Methodology

-

Final Wash: After incubation with the HRP-conjugate, wash the microplate wells thoroughly (e.g., 4-5 times with a wash buffer like PBST) to remove any unbound enzyme.

-

Causality: Insufficient washing is a primary cause of high background signal, as residual HRP will react with TMB nonspecifically.[12]

-

-

Substrate Preparation: If using a two-component substrate, mix the TMB solution and the peroxide solution immediately before use according to the manufacturer's instructions (often a 1:1 ratio).[7][13] One-component solutions are ready to use.[8] Equilibrate the substrate to room temperature before use.

-

Substrate Addition: Add 100 µL of the prepared TMB substrate solution to each well.[7][8]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes.[7][8] This step must be performed protected from direct sunlight or strong fluorescent light, as TMB is photosensitive and can degrade, leading to increased background.[4][14]

-

Field Insight: The optimal incubation time is assay-dependent. Monitor the color development. The reaction should be stopped before the wells with the highest standard concentration become saturated (i.e., turn a very dark blue or green), as this would move the reading outside the linear range of the spectrophotometer.[7]

-

-

Stopping the Reaction: Add 100 µL of a stop solution (e.g., 2M H₂SO₄ or 1M HCl) to each well.[7][15] The blue color will immediately change to yellow.

-

Trustworthiness: Ensure the stop solution is added to all wells in the same sequence and at the same pace to ensure the reaction time is consistent across the plate.

-

-

Reading: Gently tap the plate to ensure the contents are mixed. Read the optical density (OD) of each well at 450 nm using a microplate reader. It is recommended to read the plate within 30 minutes of adding the stop solution.[8][12]

Reagent Deep Dive: Formulation and Stability

TMB substrates are commercially available in two main formats:

-

Two-Component Systems: These kits provide the TMB and the hydrogen peroxide in separate solutions.[13] While requiring an extra mixing step, this separation can offer a longer shelf life for the individual components.[16]

-

One-Component Systems: These are ready-to-use solutions where TMB, H₂O₂, and various stabilizers are combined in a mildly acidic buffer.[8][17] These are favored in high-throughput and clinical settings for their convenience, reduced handling errors, and excellent lot-to-lot consistency.[17]

Key Considerations for All Formulations:

-

Storage: TMB substrates should be stored refrigerated at 2-8°C and protected from light.[8][14] Do not freeze.

-

Contamination: TMB is highly sensitive to oxidation. Avoid any contamination of the substrate solution with HRP, metal ions, or other oxidizing agents, as this will result in a high background signal.[14] Always use clean pipette tips and reservoirs.

Safety and Handling

While TMB is noted for its favorable safety profile compared to older chromogens, it is still a chemical reagent and must be handled with appropriate care.[4]

-

Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses, and a lab coat when handling TMB solutions and stop solutions.[18][19]

-

Ventilation: Use in a well-ventilated area. Avoid inhaling any vapors.[20]

-

Contact: Avoid contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water.[19][21]

-

Disposal: Dispose of waste in accordance with all local, regional, and national regulations.[18]

Conclusion

N,N,N',N'-Tetramethylbenzidine is more than just a reagent; it is a critical enabler of sensitive and reliable immunoassays. Its role is multifaceted: it acts as the final link in the detection chain, translates enzymatic activity into a robust colorimetric signal, and provides a mechanism for signal amplification. By understanding the intricate redox chemistry between HRP and TMB, the spectral shift upon acidification, and the practical nuances of its application, researchers can harness its full potential to generate accurate, reproducible, and high-quality data in their research and development endeavors.

References

-

ResearchGate. (2018, November 17). Protocol for TMB Peroxidase Substrate Solution?[Link]

-

Astor Scientific. Stop Solution for TMB Substrate. [Link]

-

Adaltis S.r.l. Blue Star - TMB Solution for Elisa. [Link]

-

ResearchGate. The Rationale of 3,3',5,5'-Tetramethylbenzidine (TMB) as the Chromogenic Substrate in Colorimetric Analysis. [Link]

-

Antibody Research Corporation. TMB Peroxidase (HRP) ELISA Stop Solution. [Link]

-

Dako. TMB Blue Substrate-Chromogen - SAFETY DATA SHEET. [Link]

-

Interchim. TMB ready-to-use solutions - (HRP Substrate for ELISA). [Link]

-

Biomat. STOP SOLUTION for TMB Substrate. [Link]

-

Wikipedia. 3,3′,5,5′-Tetramethylbenzidine. [Link]

-

PubChem. N,N,N',N'-Tetramethylbenzidine. [Link]

-

Royal Society of Chemistry. (1995). 3,3′,5,5′-Tetramethylbenzidine as electrochemical substrate for horseradish peroxidase based enzyme immunoassays. A comparative study. Analyst, 120, 2749-2752. [Link]

-

ACS Publications. (2019, March 19). Development and Application of an Efficient Medium for Chromogenic Catalysis of Tetramethylbenzidine with Horseradish Peroxidase. ACS Omega. [Link]

-

Università degli Studi di Roma Tor Vergata. 3,3A,5,5A-Tetramethylbenzidine as electrochemical substrate for horseradish peroxidase based enzyme immunoassays. [Link]

-

Bio-Rad Antibodies. SAFETY DATA SHEET TMB SUBSTRATE. [Link]

-

Voltaix, Inc. (1994). Trimethylboron (TMB) - MSDS. [Link]

-

Taihe Gases (Jingzhou) Limited. Material Safety Data Sheet for: Trimethyl boron (TMB). [Link]

-

ResearchGate. (2025, February 18). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. [Link]

-

ResearchGate. (2025, August 6). 3,3A,5,5A-Tetramethylbenzidine as electrochemical substrate for horseradish peroxidase based enzyme immunoassays. A comparative study. [Link]

-

Taylor & Francis. TMB – Knowledge and References. [Link]

-

PubMed. A systematic investigation of TMB substrate composition for signal enhancement in ELISA. [Link]

-

ChemRxiv. (2025, February 14). A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA. [Link]

-

Interchim. TMB Solutions (HRP Substrate for ELISA) - Technical Sheet. [Link]

-

ResearchGate. The absorbance spectra of TMB oxidation products for different reaction...[Link]

-

Interchim – Blog. What is the ideal substrate for your ELISA analyses?[Link]

-

Biopanda Diagnostics. Two-component TMB Substrates for Membrane Assays. [Link]

-

Biopanda Diagnostics. Two-component TMB solution for ELISA. [Link]

-

SeraCare. One vs. Three Component Systems Comparison of TMB Membrane Peroxidase Substrate. [Link]

-

Surmodics IVD. TMB Peroxidase Substrate Kit - Microwell & ELISA. [Link]

-

ResearchGate. UV-Vis absorption spectra of TMB oxidation products in phosphate buffer...[Link]

Sources

- 1. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 2. antibodiesinc.com [antibodiesinc.com]

- 3. benchchem.com [benchchem.com]

- 4. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Targeted Control of TMB Coloring - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Adaltis S.r.l. - Blue Star - TMB Solution for Elisa [adaltis.net]

- 9. One moment, please... [biomat.it]

- 10. astorscientific.us [astorscientific.us]

- 11. itwreagents.com [itwreagents.com]

- 12. interchim.fr [interchim.fr]

- 13. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 14. interchim.fr [interchim.fr]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 17. Surmodics - TMB Peroxidase Substrate Kit - Microwell & ELISA [shop.surmodics.com]

- 18. agilent.com [agilent.com]

- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 20. datasheets.scbt.com [datasheets.scbt.com]

- 21. taihegas.com [taihegas.com]

An In-depth Technical Guide to the TMB Substrate Reaction Mechanism

Introduction: The Central Role of TMB in Modern Immunoassays

In the landscape of sensitive protein detection, particularly in Enzyme-Linked Immunosorbent Assays (ELISA), the choice of chromogenic substrate is paramount. Among the available options, 3,3’,5,5’-Tetramethylbenzidine (TMB) has emerged as the gold standard for assays utilizing a Horseradish Peroxidase (HRP) conjugate.[1][2][3] Its popularity stems from a combination of high sensitivity, superior safety profile compared to early-generation benzidine derivatives, and robust, quantifiable colorimetric outputs.[1][4] This guide provides a detailed exploration of the core biochemical principles governing the TMB reaction, offering researchers the foundational knowledge required for assay optimization, troubleshooting, and accurate data interpretation.

The Key Reactants: A Tripartite System

The colorimetric signal generation using TMB is not a singular event but a coordinated reaction between three critical components:

-

Horseradish Peroxidase (HRP): A stable and highly efficient enzyme, HRP is typically conjugated to a detection antibody or streptavidin.[2] Its heme prosthetic group is the catalytic core, facilitating the redox reactions that drive signal generation.[5] Its stability, high turnover rate, and relatively low cost make it an ideal choice for immunoassays.[4]

-

Hydrogen Peroxide (H₂O₂): Provided in the substrate buffer, H₂O₂ is the oxidizing agent that initiates the HRP catalytic cycle.[5][6] The weak peroxide (O-O) bond within H₂O₂ makes it a potent two-electron electrophile, essential for activating the HRP enzyme.[4][6]

-

3,3’,5,5’-Tetramethylbenzidine (TMB): The chromogenic substrate. In its native, unoxidized state, TMB is a colorless diamine compound.[4][6] It serves as the reducing co-substrate, or electron donor, which, upon oxidation by the activated HRP, generates a visible color change.[5]

The Core Reaction Mechanism: A Two-Step Oxidation Process

The conversion of colorless TMB to its colored products is a sophisticated, HRP-mediated redox reaction. The process can be understood as a sequence of activation and oxidation events.

Step 1: HRP Activation by Hydrogen Peroxide

The entire catalytic cycle begins when a molecule of H₂O₂ binds to the heme iron (Fe³⁺) in the resting-state HRP.[5] This interaction initiates a two-electron oxidation of the enzyme, converting it into a highly reactive intermediate state known as Compound I (Cpd-I) .[1][5][6] In this process, the H₂O₂ is reduced to water.[7]

Step 2: First One-Electron Oxidation of TMB

Compound I is a potent oxidizing agent that readily strips a single electron from a colorless TMB molecule.[6][7] This first one-electron oxidation event has two critical outcomes:

This TMB radical cation exists in rapid equilibrium with a blue-green colored charge-transfer complex (CTC) .[4][6] This complex, formed between an oxidized TMB diimine and a reduced TMB diamine, is responsible for the characteristic blue color observed during the active reaction phase and has a maximum absorbance (λmax) at approximately 652 nm.[6][8][9]

Step 3: Second One-Electron Oxidation and Cycle Completion

The HRP cycle concludes when Compound II oxidizes a second colorless TMB molecule.[1][5][6] This second one-electron transfer event regenerates the resting-state HRP (Fe³⁺), allowing it to begin another catalytic cycle, and produces a second TMB radical cation. These two oxidized TMB molecules ultimately form the final, fully oxidized diimine product.[6][8]

The overall stoichiometry shows that for every one molecule of H₂O₂ reduced, two molecules of TMB are oxidized.[4][6]

Figure 1: The HRP catalytic cycle and corresponding TMB oxidation pathway.

The Stop Reaction: Halting the Enzyme and Stabilizing the Signal

In quantitative ELISA, the enzymatic reaction must be terminated at a specific time point. This is achieved by adding a strong acid, typically sulfuric acid (H₂SO₄).[9][10][11] The addition of a stop solution serves two critical functions:

-

Enzyme Denaturation: The drastic drop in pH immediately denatures the HRP enzyme, permanently halting its catalytic activity.[10]

-

Chromogen Conversion: The acidic environment forces the complete conversion of the blue charge-transfer complex (λmax ~652 nm) into the fully oxidized, yellow diimine product (λmax ~450 nm).[6][8][9]

This conversion is highly advantageous for several reasons. The yellow diimine product is more stable than the blue intermediate, allowing for a consistent signal over a longer period.[12] Furthermore, the molar extinction coefficient of the yellow product at 450 nm is significantly higher, resulting in an approximate 3.2-fold signal enhancement compared to the blue product, which increases the overall sensitivity of the assay.[4][6]

| TMB Product State | Color | Optimal Absorbance Wavelength | Molar Extinction Coefficient (ε) | Notes |

| Charge-Transfer Complex | Blue | 652 nm (also 370 nm) | ε = 39,000 M⁻¹cm⁻¹[3][8] | Product of the ongoing enzymatic reaction. |

| Diimine Product | Yellow | 450 nm | ε = 59,000 M⁻¹cm⁻¹[8] | Stable product after addition of acid stop solution. |

Practical Application: TMB Workflow in a Sandwich ELISA

Understanding the mechanism is key to executing a flawless protocol. Below is a generalized, step-by-step workflow for using TMB in a sandwich ELISA format.

Experimental Protocol

-

Plate Coating:

-

Coat a 96-well high-binding microplate with 100 µL/well of capture antibody diluted in a suitable coating buffer (e.g., 0.1 M carbonate-bicarbonate, pH 9.6).

-

Incubate overnight at 4°C.[13]

-

Causality: This step immobilizes the first antibody, which will specifically capture the target antigen from the sample.

-

-

Washing and Blocking:

-

Aspirate the coating solution and wash the plate 3-4 times with 300 µL/well of Wash Buffer (e.g., PBS with 0.05% Tween-20).

-

Add 200 µL/well of Blocking Buffer (e.g., PBS with 1% BSA) and incubate for 1-2 hours at room temperature (RT).[14]

-

Causality: Washing removes unbound antibody. Blocking prevents non-specific binding of subsequent reagents to the plate surface, reducing background noise.

-

-

Sample/Standard Incubation:

-

Wash the plate as in step 2.

-

Add 100 µL of standards and samples to the appropriate wells.

-

Incubate for 2 hours at RT or overnight at 4°C with gentle shaking.

-

Causality: The capture antibody binds the target antigen present in the sample.

-

-

Detection Antibody Incubation:

-

Wash the plate as in step 2.

-

Add 100 µL of biotinylated detection antibody diluted in Blocking Buffer.

-

Incubate for 1 hour at RT with gentle shaking.

-

Causality: The detection antibody binds to a different epitope on the captured antigen, completing the "sandwich."

-

-

HRP Conjugate Incubation:

-

Wash the plate as in step 2.

-

Add 100 µL of Streptavidin-HRP conjugate diluted in Blocking Buffer.

-

Incubate for 30-45 minutes at RT with gentle shaking.

-

Causality: The streptavidin-HRP binds with high affinity to the biotin on the detection antibody, introducing the enzyme to the complex.

-

-

Substrate Reaction and Development:

-

Wash the plate thoroughly (4-5 times) as in step 2.

-

Prepare the TMB substrate solution immediately before use (if it is a two-component system).[15]

-

Add 100 µL of TMB Substrate Solution to each well.[15]

-

Incubate for 15-30 minutes at RT in the dark.[15]

-

Causality: The HRP catalyzes the oxidation of TMB, leading to the development of the blue color. The intensity is proportional to the amount of bound HRP, and thus, the amount of target antigen. Incubation in the dark is critical as TMB is light-sensitive.[9]

-

-

Stopping the Reaction and Reading:

Figure 2: Standard workflow for a TMB-based Sandwich ELISA.

Factors Influencing TMB Reaction Integrity

For reproducible and accurate results, researchers must be aware of factors that can influence the HRP-TMB reaction:

-

pH and Temperature: HRP activity is optimal within specific pH and temperature ranges. While the reaction is often run at ambient temperature, the optimal pH for TMB oxidation is typically slightly acidic (around pH 5.0-5.5), though this can vary.[16][17] Extreme pH or temperature can inhibit or denature the enzyme.[18]

-

H₂O₂ Concentration: While essential, excess hydrogen peroxide can lead to substrate inhibition, where the reaction velocity actually decreases at very high concentrations of H₂O₂.[19]

-

Inhibitors: Certain common laboratory reagents are potent inhibitors of HRP. Sodium azide, a common preservative in buffers, must be avoided in all solutions used after the HRP conjugate is added, as it strongly inhibits peroxidase activity.[14]

Conclusion

The HRP-TMB system is a cornerstone of modern immunoassays, providing a reliable and sensitive method for signal detection. A thorough understanding of its multi-step enzymatic mechanism—from the activation of HRP by hydrogen peroxide to the sequential one-electron oxidation of TMB and the final, acid-mediated conversion to a stable yellow diimine—empowers researchers to optimize their assays, effectively troubleshoot unexpected results, and generate data with the highest degree of confidence and scientific integrity.

References

-

Zhang, L., et al. (2019, March 19). Development and Application of an Efficient Medium for Chromogenic Catalysis of Tetramethylbenzidine with Horseradish Peroxidase. ACS Omega. [Link]

-

Mesulam, M. M. (n.d.). Additional factors influencing sensitivity in the tetramethyl benzidine method for horseradish peroxidase neurohistochemistry. PubMed. [Link]

-

Brainly. (2024, March 4). What is the stop solution for the ELISA substrate TMB in the presence of horseradish peroxidase?. [Link]

-

Zhang, X., et al. (2024, August 23). 3,3′,5,5′-Tetramethylbenzidine Can Be Unsuitable for Identifying Peroxidases. ACS Sensors. [Link]

-

Antibody Research Corporation. (n.d.). TMB Peroxidase (HRP) ELISA Stop Solution. [Link]

-

ResearchGate. (2018, November 17). Protocol for TMB Peroxidase Substrate Solution?. [Link]

-

ResearchGate. (n.d.). Figure 4. Typical kinetic analysis of TMB oxidation. [Link]

-

National Institutes of Health. (n.d.). In Situ Synthesis of Horseradish Peroxidase Nanoflower@Carbon Nanotube Hybrid Nanobiocatalysts with Greatly Enhanced Catalytic Activity. [Link]

-

ImmunoChemistry Technologies. (2018, September 19). Features of HRP which provide the Chemical Basis for its use within Colorimetric ELISAs. [Link]

-

Boster Bio. (2022, May 12). ELISA PROTOCOL | Step by step instructions. [Link]

-

2BScientific. (n.d.). Application Guides / ELISA Protocol. [Link]

-

Wikipedia. (n.d.). 3,3',5,5'-Tetramethylbenzidine. [Link]

-

Biomat. (n.d.). ELISA TMB Reagents and Stop Solutions. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. antibodiesinc.com [antibodiesinc.com]

- 5. antibodiesinc.com [antibodiesinc.com]

- 6. antibodiesinc.com [antibodiesinc.com]

- 7. youtube.com [youtube.com]

- 8. itwreagents.com [itwreagents.com]

- 9. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 10. brainly.com [brainly.com]

- 11. biomat.it [biomat.it]

- 12. antibodyresearch.com [antibodyresearch.com]

- 13. Sandwich ELISA Protocol | Hello Bio [hellobio.com]

- 14. Application Guides / ELISA Protocol - 2BScientific [2bscientific.com]

- 15. documents.thermofisher.com [documents.thermofisher.com]

- 16. Additional factors influencing sensitivity in the tetramethyl benzidine method for horseradish peroxidase neurohistochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. In Situ Synthesis of Horseradish Peroxidase Nanoflower@Carbon Nanotube Hybrid Nanobiocatalysts with Greatly Enhanced Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

Chemical properties and structure of TMB

An In-Depth Technical Guide to 3,3',5,5'-Tetramethylbenzidine (TMB): Chemical Properties, Structure, and Application

Introduction

3,3',5,5'-Tetramethylbenzidine (TMB) is a pivotal chromogenic substrate in the field of biotechnology and diagnostics, primarily utilized in enzyme-linked immunosorbent assays (ELISAs) and immunohistochemistry.[1] Developed as a safer, non-carcinogenic alternative to hazardous predecessors like benzidine and o-phenylenediamine, TMB has become the gold standard for horseradish peroxidase (HRP)-based detection systems.[2][3] Its high sensitivity, robust performance, and well-characterized reaction mechanism provide researchers and drug development professionals with a reliable tool for the colorimetric quantification of a vast array of biological molecules.

This technical guide offers a comprehensive exploration of TMB, delving into its core chemical structure and physical properties, the intricate mechanism of its enzymatic oxidation, and its practical application in experimental workflows. As a self-validating system, understanding the causality behind each step is critical for optimizing assay performance, ensuring reproducibility, and troubleshooting unexpected results.

Section 1: Core Chemical and Physical Properties

TMB is an aromatic amine that exists as a white to off-white or pale yellow crystalline powder in its solid form.[2][4] Its chemical identity is defined by a biphenyl core with methyl and amine functional groups positioned for optimal reactivity as a peroxidase substrate.

Table 1: Physicochemical Properties of TMB

| Property | Value |

| Chemical Formula | C₁₆H₂₀N₂ |

| Molecular Weight | 240.34 g/mol [2][5] |

| IUPAC Name | 3,3′,5,5′-Tetramethyl[1,1′-biphenyl]-4,4′-diamine[1] |

| CAS Number | 54827-17-7 |

| Appearance | White to off-white powder or pale yellow crystals[2][4] |

| Melting Point | 166 - 171 °C[2][5] |

| Absorbance Max (λmax) | ~288 nm (unoxidized)[6] |

Solubility Profile: A Critical Consideration

The solubility of TMB is a critical factor in the preparation of substrate solutions. The free base form of TMB is insoluble in water but readily dissolves in various organic solvents.[5] This property necessitates the use of solvents like dimethyl sulfoxide (DMSO), ethanol, or acetone for preparing concentrated stock solutions.[5][7]

-

Expert Insight: The choice of solvent is not trivial. DMSO is highly effective for creating high-concentration stock solutions (e.g., 5-20 mg/mL) that can be stored frozen and diluted into an aqueous buffer immediately before use.[6][8][9] This approach minimizes the final concentration of organic solvent in the assay, which could otherwise interfere with enzyme kinetics.

For applications requiring direct dissolution in aqueous media, the TMB dihydrochloride salt is the preferred form, exhibiting good water solubility.[9][10]

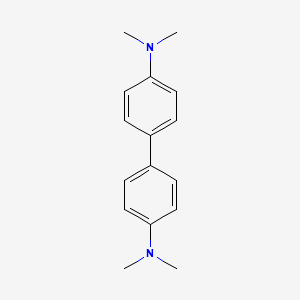

Chemical Structure of TMB

The structure of TMB consists of two aniline rings linked together, with two methyl groups on each ring positioned ortho to the amine groups. This specific arrangement of electron-donating methyl groups enhances the reactivity of the amine nitrogens, making TMB an excellent electron donor for the peroxidase-catalyzed reaction.

Caption: 2D structure of 3,3',5,5'-Tetramethylbenzidine.

Section 2: The Mechanism of Peroxidase-Mediated Oxidation

The utility of TMB is rooted in its two-stage oxidation by a peroxidase enzyme, most commonly HRP, in the presence of hydrogen peroxide (H₂O₂).[3] This reaction generates distinct, colored products, allowing for sensitive spectrophotometric detection. The process is a sequence of two single-electron transfers.[5][11]

-

First One-Electron Oxidation: The HRP enzyme first reacts with H₂O₂ to form a highly reactive intermediate, known as Compound I. This intermediate oxidizes the first molecule of colorless TMB by abstracting one electron, resulting in a blue-colored radical cation (TMB•+).[3][5][12] This radical cation immediately forms a charge-transfer complex (CTC) with a second, unoxidized TMB molecule.[5][12] This blue CTC is the first observable endpoint and has a maximum absorbance (λmax) at approximately 652 nm (ε = 39,000 M⁻¹cm⁻¹).[5][13][14]

-

Second One-Electron Oxidation: The enzyme, now in a second intermediate state (Compound II), oxidizes the CTC, removing a second electron.[11] This step fully oxidizes TMB to its diimine form (TMB²+). This final product is yellow and has a maximum absorbance (λmax) at 450 nm (ε = 59,000 M⁻¹cm⁻¹).[5][13][14]

The Role of the Acidic Stop Solution

In a typical ELISA, the enzymatic reaction is allowed to proceed for a set time before being halted with a strong acid, such as 2M sulfuric acid (H₂SO₄).[9] This crucial step serves two purposes:

-

Stops the Reaction: The low pH denatures the HRP enzyme, instantly stopping any further color development and locking in the endpoint.

-

Color Stabilization and Signal Enhancement: The acid forces the conversion of any remaining blue charge-transfer complex into the more stable, yellow diimine product.[5][15] This conversion results in a 2- to 4-fold increase in signal intensity, significantly enhancing the sensitivity of the assay.[9][15][16]

Caption: The two-step oxidation pathway of TMB by HRP.

Section 3: Practical Application in Enzyme-Linked Immunosorbent Assay (ELISA)

The high molar absorptivity of its oxidized products makes TMB an ideal substrate for achieving high sensitivity in ELISAs.[3] The choice and preparation of the TMB substrate are critical for reliable results.

Substrate Formulations: One-Component vs. Two-Component

-

Two-Component Systems: These traditional kits provide TMB and a peroxide-containing buffer in separate solutions.[17] The user must mix them immediately before adding them to the ELISA plate.[18]

-

Expertise: This format offers flexibility but requires precise mixing and is less stable after mixing. The primary rationale is to prevent the premature reaction between TMB and peroxide during long-term storage.

-

-

One-Component Systems: These are ready-to-use solutions containing TMB, hydrogen peroxide, and proprietary stabilizers in an optimized buffer.[19][20]

-

Trustworthiness: One-component systems are the industry standard for high-throughput and diagnostic applications. They eliminate a mixing step, reducing the potential for pipetting errors and improving well-to-well consistency. The formulation is extensively validated for stability and performance.[21]

-

Detailed Experimental Protocol: TMB Development in ELISA

This protocol assumes the completion of all antigen coating, blocking, antibody incubation, and washing steps.

-

Reagent Preparation:

-

If using a one-component system, allow the TMB solution to equilibrate to room temperature before use.[22]

-

If using a two-component system, prepare the working substrate solution immediately before use according to the manufacturer's instructions (e.g., mixing equal volumes of TMB solution and peroxide solution).[18] Protect the solution from light.[23]

-

-

Substrate Addition:

-

Incubation:

-

Incubate the plate at room temperature (20-25 °C) for 5 to 30 minutes.[18][19][22]

-

Causality: This step must be performed in the dark (e.g., by covering the plate with foil) to prevent photo-oxidation of TMB, which can lead to high background signal.[19][23] The incubation time is a critical optimization parameter; longer times increase the signal but may also elevate the background.

-

-

Stopping the Reaction:

-

Add 100 µL of a stop solution (e.g., 2M H₂SO₄) to each well.[18][22] The color in the wells will change from blue to yellow.

-

Expert Insight: Ensure rapid and consistent addition of the stop solution to each well, especially in kinetic-sensitive assays, to maintain the integrity of the endpoint measurements.

-

-

Spectrophotometric Reading:

Caption: Standard workflow for TMB substrate in an ELISA.

Section 4: Stability, Storage, and Handling

Proper storage and handling are paramount to preserving the integrity and performance of TMB.

Table 2: Recommended Storage and Stability

| Form | Storage Condition | Stability |

| Solid Powder | 2-8 °C, protected from light[9] | ≥ 2 years[9] |

| Stock Solution in DMSO | -20 °C in small aliquots[9] | ≥ 2 years[9] |

| Ready-to-Use Solution | 2-8 °C, protected from light[19] | 24-36 months[19][21] |

Factors Affecting Stability

-

Light: TMB is photosensitive and can degrade upon exposure to direct sunlight or fluorescent lights, leading to high background.[1] Always store in opaque containers.

-

Oxidizing Agents: Contamination with metal ions (e.g., iron, copper) or other oxidizing agents can cause non-enzymatic oxidation of TMB, resulting in a blue or turbid appearance of the substrate solution, which should then be discarded.[14]

-

pH: Ready-to-use TMB solutions are formulated in a weakly acidic buffer (pH 3.5-4.9) to maintain the stability of TMB and hydrogen peroxide.[13][19]

Safety and Handling

While developed as a safer alternative, TMB is still a chemical that requires careful handling.

-

GHS Classification: TMB is classified as a suspected carcinogen (Category 2) and can cause skin, eye, and respiratory irritation.[1][2]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including gloves, safety glasses, and a lab coat, when handling TMB powder or solutions.[2][24]

-

Handling Powder: When weighing solid TMB, avoid creating and inhaling dust.[10]

-

Disposal: Dispose of TMB waste in accordance with local, regional, and national hazardous waste regulations.[10]

Conclusion

3,3',5,5'-Tetramethylbenzidine is more than a mere reagent; it is a highly validated and reliable system for signal detection in immunoassays. Its well-defined chemical properties, predictable two-stage oxidation mechanism, and superior sensitivity make it an indispensable tool for researchers. By understanding the fundamental principles of its structure, solubility, and reaction kinetics, scientists can fully leverage the power of TMB to generate accurate, reproducible, and sensitive data in a wide range of applications, from basic research to clinical diagnostics.

References

-

Grokipedia. (n.d.). 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]

-

Li, M., et al. (2019). Development and Application of an Efficient Medium for Chromogenic Catalysis of Tetramethylbenzidine with Horseradish Peroxidase. ACS Omega. Retrieved from [Link]

-

ResearchGate. (2018). Protocol for TMB Peroxidase Substrate Solution? Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the TMB Oxidation Mechanism for Enhanced Assay Sensitivity. Retrieved from [Link]

-

Bio-Rad Antibodies. (n.d.). SAFETY DATA SHEET TMB SUBSTRATE. Retrieved from [Link]

-

DNA Size Markers. (2000). TMB Substrate Kit, HRP-based ELISA. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3,3',5,5'-tetramethyl benzidine. Retrieved from [Link]

-

Kettle, A. J., et al. (n.d.). Mechanism of the oxidation of 3,5,3',5'-tetramethylbenzidine by myeloperoxidase determined by transient- and steady-state kinetics. PubMed. Retrieved from [Link]

-

Agilent Technologies. (2023). TMB Blue Substrate-Chromogen - SAFETY DATA SHEET. Retrieved from [Link]

-

Adaltis S.r.l. (n.d.). Blue Star - TMB Solution for Elisa. Retrieved from [Link]

- Google Patents. (n.d.). CN108997139B - Synthetic method of 3,3',5,5' -tetramethyl benzidine and hydrochloride thereof.

-

ResearchGate. (n.d.). Mechanistic model of the oxidation of TMB by H2O2 in the presence of... Retrieved from [Link]

-

Astor Scientific. (n.d.). Ultra-Sensitive TMB substrate (Stabilized Single Reagent). Retrieved from [Link]

-

PubChem. (n.d.). 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]

-

SeraCare. (n.d.). Stability of TMB Substrate Solution. Retrieved from [Link]

-

ResearchGate. (2020). Is there a solution TMB dissolves in suitable for enzyme activity? Retrieved from [Link]

- Google Patents. (n.d.). CN106631825A - Preparation method of 3,3,5,5-tetramethyl benzidine.

-

European Patent Office. (n.d.). EP 0618300 A1 - TMB formulation for soluble and precipitable HRP-ELISA. Retrieved from [Link]

-

Neogen. (2023). K-Blue Advanced TMB Substrate, Safety Data Sheet. Retrieved from [Link]

-

Biopanda Diagnostics. (n.d.). TMB Substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) UV-vis absorption spectrum of oxidized TMB formed in... Retrieved from [Link]

-

SeraCare. (n.d.). One vs. Three Component Systems Comparison of TMB Membrane Peroxidase Substrate. Retrieved from [Link]

-

MOSS, INC. (n.d.). TMB - TETRAMETHYLBENZIDINE SOLUTION. Retrieved from [Link]

-

AMSBIO. (n.d.). TMB, ULTRASENSITIVE. Retrieved from [Link]

-

Surmodics IVD. (n.d.). TMDS - TMB Double Slow One Component HRP Microwell Substrate. Retrieved from [Link]

-

Biocompare. (2008). SureBlue TMB 1-Component Microwell Peroxidase Substrate for ELISAs From KPL. Retrieved from [Link]

-

Biopanda Diagnostics. (n.d.). Two-component TMB Substrates for Membrane Assays. Retrieved from [Link]

-

MP Biomedicals. (n.d.). 3,3',5,5'-Tetramethylbenzidine. Retrieved from [Link]

Sources

- 1. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 2. grokipedia.com [grokipedia.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 3,3',5,5'-Tetramethylbenzidine | C16H20N2 | CID 41206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. itwreagents.com [itwreagents.com]

- 6. caymanchem.com [caymanchem.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. fishersci.com [fishersci.com]

- 11. Mechanism of the oxidation of 3,5,3',5'-tetramethylbenzidine by myeloperoxidase determined by transient- and steady-state kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. search.cosmobio.co.jp [search.cosmobio.co.jp]

- 14. resources.amsbio.com [resources.amsbio.com]

- 15. antibodiesinc.com [antibodiesinc.com]

- 16. antibodiesinc.com [antibodiesinc.com]

- 17. biopanda-diagnostics.com [biopanda-diagnostics.com]

- 18. documents.thermofisher.com [documents.thermofisher.com]

- 19. Adaltis S.r.l. - Blue Star - TMB Solution for Elisa [adaltis.net]

- 20. Surmodics - TMDS - TMB Double Slow One Component HRP Microwell Substrate [shop.surmodics.com]

- 21. astorscientific.us [astorscientific.us]

- 22. assets.fishersci.com [assets.fishersci.com]

- 23. bmrservice.com [bmrservice.com]

- 24. agilent.com [agilent.com]

A Technical Guide to the Oxidation-Reduction Principles of TMB in ELISA

Prepared by: Gemini, Senior Application Scientist

Abstract

The Enzyme-Linked Immunosorbent Assay (ELISA) remains a cornerstone of quantitative bioanalysis, prized for its sensitivity and robustness. Central to many ELISA formats is the enzymatic signal amplification step, most commonly employing Horseradish Peroxidase (HRP) and the chromogenic substrate 3,3’,5,5’-tetramethylbenzidine (TMB). The conversion of colorless TMB into a vibrant, quantifiable chromophore is a process governed by fundamental principles of oxidation-reduction chemistry. This guide provides an in-depth exploration of the HRP-TMB reaction, detailing the catalytic cycle of HRP, the stepwise oxidation of TMB, the critical role of the acidic stop solution in stabilizing and enhancing the signal, and the practical application of these principles in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking to deepen their understanding of ELISA biochemistry to optimize assay performance and ensure data integrity.

Introduction: The HRP-TMB System as the Engine of Signal Generation

In the landscape of chromogenic substrates for HRP, TMB has become the preferred choice for its high sensitivity, low background, and superior safety profile compared to predecessors like o-phenylenediamine (OPD).[1] The HRP-TMB tandem is the workhorse for signal generation in countless ELISA kits.[2][3] HRP, a small and stable heme-containing enzyme, can be readily conjugated to antibodies or streptavidin, serving as the final reporter molecule in the assay.[2][4][5] Its function is to catalyze the oxidation of a substrate in the presence of hydrogen peroxide (H₂O₂), leading to a measurable color change.[6] The intensity of this color is directly proportional to the amount of HRP present, which in turn correlates with the quantity of the target analyte captured in the well.[7] Understanding the precise redox mechanism is not merely academic; it is critical for troubleshooting, optimizing incubation times, and correctly interpreting spectrophotometric data.

The Core Mechanism: A Two-Step Oxidation of TMB

The generation of the colored product is not a single event but a carefully orchestrated two-step enzymatic process involving the HRP enzyme, its oxidizing substrate (H₂O₂), and its reducing co-substrate (TMB).[8]

The HRP Catalytic Cycle

The process begins when the resting, native HRP enzyme reacts with hydrogen peroxide. This initiates a redox cycle that drives the subsequent oxidation of TMB.[9][10]

-

Activation to Compound I: The native HRP enzyme reacts with one molecule of H₂O₂, which serves as the primary oxidizing substrate.[10] This reaction forms a highly oxidized intermediate known as Compound I (Cpd-I) and releases a molecule of water.[1][9][10]

-

Reduction to Compound II: Cpd-I is a potent oxidizing agent. It is reduced to a second intermediate, Compound II (Cpd-II), by oxidizing a single molecule of TMB (the reducing substrate). This first oxidation of TMB generates a cation radical (TMB•+).[1]

-

Return to Resting State: Cpd-II, still in an oxidized state, reacts with a second molecule of TMB. This oxidizes the second TMB molecule and reduces Cpd-II back to its original, resting state, ready to begin a new catalytic cycle.[1][9]

This efficient cycle allows a single HRP molecule to process thousands of TMB molecules, providing the immense signal amplification that makes ELISA so sensitive.

The Stepwise Oxidation of TMB

As HRP cycles through its catalytic states, the colorless TMB undergoes a two-stage oxidation, resulting in two distinct colored species.

-

Step 1: Formation of the Blue Charge-Transfer Complex: The initial one-electron oxidation of TMB by Cpd-I and Cpd-II yields a cation radical.[1] This radical species is unstable and immediately forms a blue-green colored charge-transfer complex (CTC) with a molecule of unoxidized, colorless TMB.[8][9][11] This blue product is the transient species observed during the kinetic phase of the reaction and can be measured spectrophotometrically.[9]

-

Step 2: Formation of the Yellow Diimine: Further oxidation of the intermediate CTC, representing a total two-electron loss from the original TMB molecule, results in the formation of a stable, yellow-colored diimine product.[9][10]

The entire process, from HRP activation to the final colored products, is a coupled redox reaction where H₂O₂ is reduced and TMB is oxidized.

The Role of the Stop Solution: A Controlled Chemical Conversion

In endpoint ELISAs, the enzymatic reaction is deliberately terminated by adding a strong acid, typically sulfuric acid (H₂SO₄) or phosphoric acid.[3][7][12] This crucial step serves two primary functions.

-

Halting the Enzymatic Reaction: The addition of strong acid drastically lowers the pH of the solution, creating an environment that irreversibly denatures and inactivates the HRP enzyme.[9][11] This stops any further color development, effectively freezing the reaction at a specific time point. This is essential for ensuring that all wells on a 96-well plate are read with a consistent incubation time, which is critical for accurate and reproducible quantification.[13][14]

-

Converting the Chromogen and Enhancing Sensitivity: The acidic environment forces the dissociation of the blue charge-transfer complex and completes the conversion to the final, stable yellow diimine product.[9][11] This color change from blue to yellow is accompanied by a significant (2- to 4-fold) increase in the molar extinction coefficient of the chromophore. This chemical shift not only stabilizes the color for up to an hour but also amplifies the absorbance signal, thereby increasing the overall sensitivity of the assay.[15]

Quantitative Analysis and Data Interpretation

The different oxidation states of TMB have distinct absorbance maxima (λmax). Accurate quantification requires the spectrophotometer to be set to the correct wavelength corresponding to the final chromophore being measured.

| TMB Species | Common Name | Color | λmax (nm) for Reading | Assay Type |

| Diamine (Reduced) | Native TMB | Colorless | ~285[9][10] | N/A |

| Charge-Transfer Complex | Blue Product | Blue | 650 - 655[8][16] (or 370[17]) | Kinetic |

| Diimine (Oxidized) | Yellow Product | Yellow | 450[12][16][17][18] | Endpoint (Stopped) |

Table 1: Spectrophotometric properties of TMB oxidation states.

For kinetic assays, where the reaction is monitored in real-time, the plate reader is set to ~652 nm. For standard endpoint assays, it is imperative to read the plate at 450 nm after adding the stop solution.[16] Using an incorrect wavelength will lead to suboptimal readings and inaccurate quantification.

A Validated Experimental Protocol: The ELISA Detection Stage

The following protocol outlines the final steps of a typical indirect or sandwich ELISA, focusing on the validated application of the TMB redox principles.

Methodology:

-

Final Wash: After incubation with the HRP-conjugated antibody or streptavidin-HRP, wash the wells thoroughly according to the assay protocol (e.g., 3-5 times with a wash buffer). Causality: This step is critical to remove all unbound HRP, as any residual enzyme will react with TMB and generate a false-positive signal, leading to high background.

-

Substrate Preparation & Addition: Equilibrate the TMB substrate solution to room temperature before use. The solution should be clear and colorless; a blue tint indicates contamination or degradation.[19][20] Add the recommended volume (typically 50-100 µL) of the ready-to-use TMB solution to each well.

-

Incubation: Incubate the plate at room temperature (20-25°C) for a specified period (typically 15-30 minutes).[16][21] Crucially, this incubation must be performed in the dark (e.g., by covering the plate with foil or placing it in a drawer). Causality: TMB is light-sensitive and can be degraded by UV light, leading to increased background and reduced sensitivity.[15][18][22]

-

Stopping the Reaction: Add the specified volume (typically 50-100 µL) of an acidic stop solution (e.g., 1M H₂SO₄) to each well.[21] The order of addition should be the same as the TMB addition to ensure uniform incubation times. The color in the wells will change from blue to yellow.

-

Spectrophotometric Reading: Immediately after adding the stop solution, gently tap the plate to ensure the contents are mixed. Read the optical density (OD) of each well at 450 nm using a microplate reader.[7] It is recommended to read the plate within 30 minutes of stopping the reaction.[16] Causality: Although the yellow diimine product is stable, prolonged delays can lead to signal decay or the formation of precipitates in wells with very high OD values, which can interfere with the reading.[11][14]

Troubleshooting the TMB Reaction

| Problem | Probable Cause | Recommended Solution |

| High Background (All wells are colored) | TMB substrate was contaminated or exposed to light before use.[19][23] | Use fresh, colorless TMB substrate. Always protect the substrate from light.[19][22] |

| Insufficient washing before TMB addition. | Increase the number of wash steps or the soaking time between washes to ensure all unbound HRP is removed.[20][22] | |

| No/Weak Signal | An inhibitor (e.g., sodium azide) is present in the wash buffer. | Sodium azide is a potent inhibitor of HRP. Ensure all buffers used in the final steps are azide-free.[20][22] |

| TMB substrate was not added or is inactive. | Confirm that TMB was added to all wells. If the substrate is old or was stored improperly, use a fresh vial. | |

| Erratic Results | Inconsistent incubation times across the plate. | Add the stop solution in the same sequence and at the same pace as the TMB substrate was added. |

| Plate was not read promptly after stopping. | Read the plate within the recommended timeframe (e.g., 30 minutes) to prevent signal degradation.[16] |

Conclusion

The oxidation of TMB by HRP is a robust and highly sensitive method for signal generation in ELISA. The process is a well-defined enzymatic cycle that results in a transient blue chromogen, which is then converted by an acidic stop solution into a stable, more intensely colored yellow product. A thorough understanding of this redox chemistry—from the catalytic action of HRP to the spectrophotometric properties of the TMB oxidation states—empowers researchers to perform assays with greater precision, troubleshoot effectively, and generate reliable, high-quality data.

References

- Development and Application of an Efficient Medium for Chromogenic Catalysis of Tetramethylbenzidine with Horseradish Peroxidase | ACS Omega. (2019-03-19).

- HRP Redox Reaction Driven TMB Color Development - Antibodies Incorporated.

- ELISA TMB Reagents and Stop Solutions - Biomat.

- STOP SOLUTION for TMB Substrate - Biomat.

- Why use STOP solution in ELISA? - ECHEMI.

- HRP Redox Reaction Driven TMB Color Development, Part Five - Antibodies Incorporated. (2022-11-15).

- TMB Substrates - Biocompare.

- 101 ELISA Troubleshooting Tips for Research in 2024 - Assay Genie.

- TMB Peroxidase Substrate Kit - Microwell & ELISA - Surmodics IVD.

- ELISA Troubleshooting Guide: - ResearchGate.

- Figure 4. Typical kinetic analysis of TMB oxidation. (A) Kinetic... - ResearchGate.

- Blue Star - TMB Solution for Elisa - Adaltis S.r.l..

- ELISA Substrates and Reagents | Thermo Fisher Scientific.

- ELISA Troubleshooting Tips, Common Issues & Solutions | CUSABIO.

- Targeted Control of TMB Coloring - FineTest.

- ELISA Stop Solution | Cytodiagnostics Inc.

- Why use STOP solution in ELISA? - ResearchGate. (2020-11-18).

- Why is TMB used in conjunction with HRP in ELISA? - AAT Bioquest. (2020-04-24).

- Troubleshooting Guide for ELISA High Background Poor Standard Curve.

- Troubleshooting in ELISA - BMA Biomedicals.

- Choosing the Right TMB Substrate: A Guide for ELISA Assay Developers. (2025-10-13).

- Kinetic parameters for the TMB oxidation reaction catalyzed using... - ResearchGate.

- Kinetics of formation and decay of TMB CT complex in the absence (a)... - ResearchGate.

- Overview of Enzyme-Linked Immunosorbent Assay (ELISA) - Cell Signaling Technology (CST): Antibodies, Reagents, Proteomics, Kits and Consumables.

- A Comparative Guide: Benzidine vs. Tetramethylbenzidine (TMB) in ELISA - Benchchem.

- ELISA Test Procedures | BioChain Institute Inc..

- TMB ELISA Substrate (Highest Sensitivity) (ab171522) - Abcam.

- ELISA Protocol - Creative Biolabs.

- 3,3',5,5'-Tetramethylbenzidine - ITW Reagents.

- ELISA Troubleshooting Guide & Principles - Boster Biological Technology.

- TMB substrate with HRP and then STOP solution ? | ResearchGate. (2016-01-24).

- HRP Redox Reaction Driven TMB Color Development BRIGHT MINDS - Semantic Scholar.

- 3,3',5,5'-Tetramethylbenzidine - Sigma-Aldrich.

- A systematic investigation of TMB substrate composition for signal enhancement in ELISA.

- ELISA Handbook - Boster Biological Technology.

- 3,3',5,5'-Tetramethylbenzidine - Wikipedia.

- An overview of ELISA: a review and update on best laboratory practices for quantifying peptides and proteins in biological fluids - PMC. (2025-02-08).

- (PDF) A Systematic Investigation of TMB Substrate Composition for Signal Enhancement in ELISA - ResearchGate. (2025-02-18).

- A) Catalytic oxidation of TMB by hydrogen peroxide producing the... - ResearchGate.

- Decoupling of the Confused Complex in Oxidation of 3,3′,5,5′-Tetramethylbenzidine for the Reliable Chromogenic Bioassay | Analytical Chemistry - ACS Publications.

- What is the ideal substrate for your ELISA analyses? - Interchim – Blog. (September 2022).

- Super-Sensitive TMB Substrates for ELISA - deNOVO Biolabs. (2025-03-19).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Surmodics - TMB Peroxidase Substrate Kit - Microwell & ELISA [shop.surmodics.com]

- 3. Why is TMB used in conjunction with HRP in ELISA? | AAT Bioquest [aatbio.com]

- 4. How Does ELISA Work? | Cell Signaling Technologies | Cell Signaling Technology [awsprod-cellsignal.com]

- 5. bosterbio.com [bosterbio.com]

- 6. biocompare.com [biocompare.com]

- 7. One moment, please... [biomat.it]

- 8. itwreagents.com [itwreagents.com]

- 9. antibodiesinc.com [antibodiesinc.com]

- 10. antibodiesinc.com [antibodiesinc.com]

- 11. fn-test.com [fn-test.com]

- 12. biomat.it [biomat.it]

- 13. echemi.com [echemi.com]

- 14. researchgate.net [researchgate.net]

- 15. TMB ELISA Substrate (Highest Sensitivity) (ab171522) | Abcam [abcam.com]

- 16. Adaltis S.r.l. - Blue Star - TMB Solution for Elisa [adaltis.net]

- 17. ELISA Substrates and Reagents | Thermo Fisher Scientific [thermofisher.com]

- 18. 3,3',5,5'-Tetramethylbenzidine - Wikipedia [en.wikipedia.org]

- 19. assaygenie.com [assaygenie.com]

- 20. researchgate.net [researchgate.net]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. novateinbio.com [novateinbio.com]

- 23. cusabio.com [cusabio.com]

An In-depth Technical Guide on the Safe Handling of TMB for Laboratory Professionals

As a cornerstone chromogenic substrate for Horseradish Peroxidase (HRP) in ELISA and other immunoassays, 3,3',5,5'-tetramethylbenzidine (TMB) is a familiar reagent in laboratories worldwide. Its sensitivity and reliability in producing a distinct blue color, which turns yellow upon acidification, are unparalleled for quantification. However, familiarity can sometimes breed complacency. The safe and effective use of TMB requires a deep understanding of its chemical properties, associated hazards, and the rigorous implementation of handling protocols. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to work with TMB safely and effectively.

Hazard Identification and Risk Assessment

Understanding the intrinsic hazards of a chemical is the first step in any robust safety protocol. TMB, in its solid (powder) form, presents the most significant handling challenges.

1.1 Chemical and Physical Properties TMB is a non-volatile aromatic amine. While many commercial TMB substrate solutions are ready-to-use and contain a very low concentration of TMB (<0.05% to <0.1%), laboratories may also purchase and handle the pure, powdered form.[1][2] It is crucial to distinguish between the safety requirements for the powder versus the dilute liquid solutions.

1.2 Toxicological Profile The primary concern with TMB is its classification as a suspected carcinogen (Category 2). While the toxicological properties have not been fully investigated in all aspects, it is considered a hazardous substance.[1][3]

Key hazards associated with TMB include:

-

Acute Toxicity: Harmful if swallowed or inhaled.[3] Ingestion may lead to a condition called methemoglobinemia, where the oxygen-carrying capacity of blood is reduced, causing symptoms like cyanosis (bluish skin), headache, dizziness, and in severe cases, can be fatal.[3]

-

Skin and Eye Irritation: TMB can cause skin and eye irritation.[3][4] Prolonged contact may lead to inflammation or dermatitis, and entry through cuts or abrasions could lead to systemic effects.[3]

-

Carcinogenicity: TMB is suspected of causing cancer. This necessitates stringent controls to minimize any potential for long-term exposure.

Table 1: Summary of TMB Hazards

| Hazard Classification | Description | Primary Route of Exposure | Source |

| Acute Toxicity (Oral) | Harmful if swallowed. | Ingestion | [3] |

| Acute Toxicity (Inhalation) | Harmful if dust is inhaled. | Inhalation | [3] |

| Skin Irritation | May cause skin irritation and inflammation. | Skin Contact | [3][4] |

| Eye Irritation | Can cause eye irritation and damage. | Eye Contact | [3] |

| Carcinogenicity | Suspected of causing cancer (Category 2). | Inhalation, Ingestion, Skin Contact |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with engineering controls and supplemented by appropriate PPE, is essential for minimizing exposure.

2.1 Engineering Controls The primary goal of engineering controls is to contain the hazard at its source.

-

Ventilation: All work with TMB powder, including weighing and solution preparation, must be conducted in a well-ventilated area, preferably within a certified chemical fume hood to prevent inhalation of dust. For routine handling of dilute TMB substrate solutions, a well-ventilated laboratory is generally sufficient.[1][4]

-

Safety Stations: Eyewash stations and safety showers must be readily accessible in any laboratory where TMB is handled.[1][5]

2.2 Personal Protective Equipment (PPE) PPE provides a critical barrier between the user and the chemical. The selection of PPE depends on the form of TMB being handled (powder vs. liquid) and the specific task.

Table 2: Recommended PPE for TMB Handling

| Task | Gloves | Eye/Face Protection | Lab Coat/Protective Clothing | Respiratory Protection |

| Weighing/Handling TMB Powder | Chemical-resistant gloves (e.g., Nitrile) | Safety goggles with side shields or face shield | Lab coat, disposable gown | NIOSH-approved respirator (e.g., N95) for dusts |

| Preparing TMB Stock Solution | Chemical-resistant gloves | Safety goggles or face shield | Lab coat | Not required if in fume hood |

| Using Dilute TMB Substrate | Chemical-resistant gloves | Safety glasses | Lab coat | Not required with good ventilation |

-

Gloves: Always wear chemical-resistant gloves, such as nitrile gloves, when handling TMB in any form.[1] Inspect gloves for any tears or holes before use and remove them using the proper technique to avoid contaminating your skin.[6]

-

Eye Protection: Safety glasses are the minimum requirement.[3] When weighing powder or there is a risk of splashing, chemical safety goggles or a full-face shield should be used.[1][5]

-

Protective Clothing: A lab coat is mandatory. For tasks with a higher risk of contamination, such as handling large quantities of powder, additional protective clothing like a disposable gown or apron is recommended.[7]

-

Respiratory Protection: When handling TMB powder outside of a fume hood, a NIOSH-approved respirator is essential to prevent inhalation of harmful dust.[1][3]

Standard Operating Procedures for Safe Handling

Adherence to standardized protocols is crucial for ensuring safety and experimental reproducibility.

3.1 Receiving and Storing TMB

-

Powder: TMB powder should be stored in a tightly sealed container in a cool, dry, well-ventilated, and locked area.[5] It is sensitive to light and air, so protecting it from these elements is crucial for its stability.[8][9] Some formulations may require storage under an inert gas like nitrogen.

-

Liquid Substrates: Commercially available TMB substrate solutions should be stored refrigerated at 2-8°C and protected from light.[8] Do not freeze TMB solutions. Always check the manufacturer's instructions for specific storage conditions and shelf life.[10][11]

3.2 Diagram: TMB Handling Workflow This diagram outlines the critical safety checkpoints from receipt to disposal of TMB.

Caption: Workflow for Safe TMB Handling.

3.3 Protocol: Preparation of TMB Stock Solution from Powder This protocol outlines the steps for safely preparing a TMB stock solution, for example, in Dimethyl sulfoxide (DMSO).

-

Preparation: Before starting, ensure a chemical fume hood is certified and functioning correctly. Assemble all necessary materials: TMB powder, DMSO, appropriate glassware, and PPE.

-

Don PPE: Put on a lab coat, nitrile gloves, safety goggles, and a NIOSH-approved respirator.

-

Weighing: Inside the fume hood, carefully weigh the desired amount of TMB powder onto weighing paper and transfer it to an appropriate container (e.g., a glass vial).

-

Dissolving: Still inside the fume hood, add the required volume of DMSO to the TMB powder. A common stock solution is 10 mg/mL.[12] Cap the container securely and mix until the TMB is fully dissolved.

-

Storage: Label the stock solution clearly with the chemical name, concentration, date, and your initials. Store protected from light at the recommended temperature.

-

Cleanup: Decontaminate the work area within the fume hood. Dispose of all contaminated materials (weighing paper, gloves, etc.) as hazardous waste.

3.4 Protocol: TMB Usage in a Standard ELISA Commercial TMB substrate kits often come as a single, ready-to-use solution or a two-component system that must be mixed immediately before use.[8][10]

-

Equilibration: Allow the TMB substrate solution to warm to room temperature before use.

-

Preparation (if applicable): If using a two-component system, mix equal volumes of the TMB solution and the peroxide solution immediately before use.[10] Do not prepare large batches of working solution long in advance.[13]

-

Dispensing: Following the final wash step of your ELISA, add 100 µL (or as specified by the kit) of the TMB working solution to each well.[10]

-

Incubation: Incubate the plate at room temperature for 15-30 minutes, protected from direct light.[10][14] Monitor the color development. Over-incubation or high concentrations of HRP can lead to precipitation.[10]

-

Stopping the Reaction: Add an equal volume (e.g., 100 µL) of a stop solution, typically 0.5 M to 2 M sulfuric acid or 1 N HCl.[8][12] The color will change from blue to yellow.

-

Reading: Read the absorbance of the wells at 450 nm on a microplate reader.[8]

Emergency Procedures

Preparedness is key to mitigating the impact of an accident.

4.1 Spill Management

-

Minor Spill (Liquid): Alert personnel in the immediate area. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material. Clean the area with soap and water. Collect all contaminated materials in a sealed container for hazardous waste disposal.[4]

-

Minor Spill (Powder): Avoid generating dust.[3] Gently dampen the powder with water, then carefully sweep or vacuum it up. A HEPA-filtered vacuum is recommended.[3] Place the collected material in a sealed container for hazardous waste disposal.

-

Major Spill: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department immediately.[3]

4.2 Diagram: TMB Spill Response Decision Tree

Caption: Decision Tree for TMB Spill Response.

4.3 Exposure Response In case of personal exposure, immediate action is critical.[1]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

-

Skin Contact: Remove contaminated clothing. Immediately wash the affected skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1]

-

Inhalation (Powder): Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Waste Disposal

All TMB waste, including unused solutions, reaction mixtures containing TMB, and contaminated consumables (e.g., pipette tips, gloves, paper towels), must be treated as hazardous chemical waste.[3]

-

Collection: Collect all TMB-containing waste in a clearly labeled, sealed, and appropriate hazardous waste container.

-

Do Not Drain Dispose: Never dispose of TMB or its reaction mixtures down the drain. The stop solution is acidic, and TMB itself is an environmental hazard.[15]

-

Consult EHS: Follow your institution's specific guidelines for hazardous waste disposal. Contact your EHS department for pickup and proper disposal procedures.

By integrating these principles of hazard assessment, control implementation, and emergency preparedness into daily laboratory practice, researchers can continue to leverage the power of TMB while ensuring the highest standards of personal and environmental safety.

References

- TMB (3,3',5,5'-Tetramethylbenzidine) Safety Information. Santa Cruz Biotechnology.

- Safety Data Sheet 3,3',5,5'- Tetramethylbenzidine, free base. G-Biosciences. [URL: https://www.gbiosciences.com/image/pdfs/msds/TMB_free_base_msds.pdf]

- TMB Substrate Kit Product Information. Thermo Fisher Scientific. [URL: https://assets.thermofisher.

- 3,3',5,5'-Tetramethylbenzidine (TMB) Liquid Substrate System. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/358/910/t8665bul.pdf]

- MSDS for TMB EASY, Liquid Substrate. Durham Technical Community College. [URL: https://www.durhamtech.

- TMB ELISA Liquid Substrate Product Information. ATR-MED. [URL: https://www.atrmed.

- Protocol for TMB Peroxidase Substrate Solution. ResearchGate. [URL: https://www.researchgate.